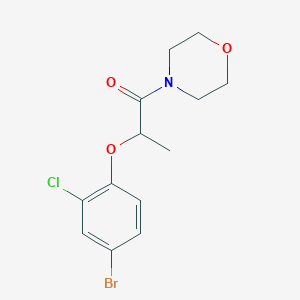
2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE
Overview
Description
4-[2-(4-Bromo-2-chlorophenoxy)propanoyl]morpholine is a synthetic organic compound characterized by the presence of a morpholine ring attached to a propanoyl group, which is further substituted with a 4-bromo-2-chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE typically involves the following steps:
Formation of the Propanoyl Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with a suitable propanoyl chloride in the presence of a base such as pyridine or triethylamine to form the propanoyl intermediate.
Coupling with Morpholine: The propanoyl intermediate is then reacted with morpholine under reflux conditions in an appropriate solvent like dichloromethane or toluene to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to debromination or dechlorination.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Debrominated or dechlorinated analogs.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(4-Bromo-2-chlorophenoxy)propanoyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets, which can vary depending on its application. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
- 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
- 4-Bromo-2-(2-(2-(2,4-dichlorophenoxy)propanoyl)carbohydrazonoyl)phenyl benzoate
Comparison: 4-[2-(4-Bromo-2-chlorophenoxy)propanoyl]morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs. For example, the presence of the morpholine ring can enhance its solubility and bioavailability, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUOXLVKLXTKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


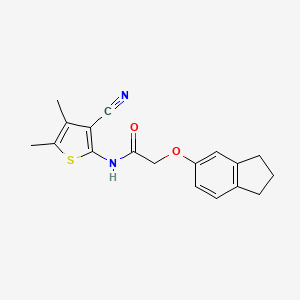
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydrofuran-2-carboxamide](/img/structure/B4185185.png)
![N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B4185200.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B4185205.png)
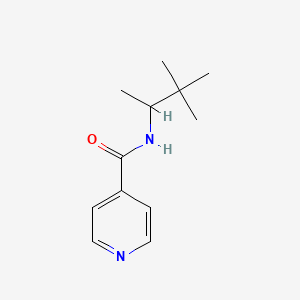
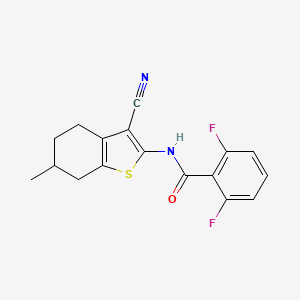
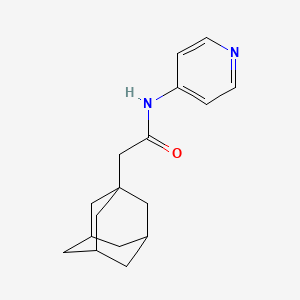
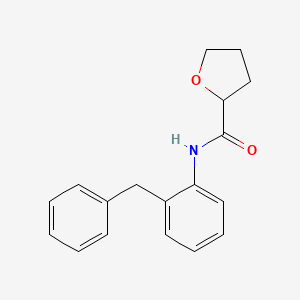
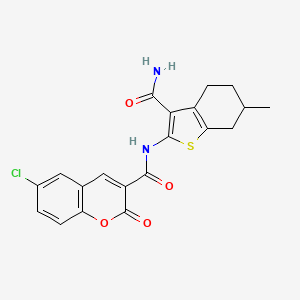
![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B4185257.png)
![N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
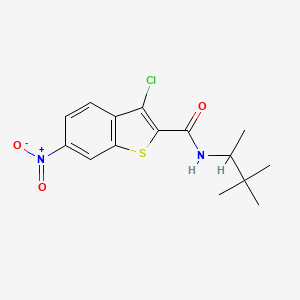
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4185274.png)
